Methyl 2-amino-2-(2,4-dimethylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is characterized by the presence of an amino group and a methyl ester group attached to a phenyl ring substituted with two methyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate typically involves the reaction of 2,4-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
- Methyl 2-amino-2-(3,4-dimethylphenyl)acetate
- Methyl 2-amino-2-(2,5-dimethylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,4-dimethyl substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Biological Activity
Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group, an amino group, and a substituted phenyl ring with two methyl groups at the 2 and 4 positions. Its molecular formula is C12H17N with a molecular weight of approximately 189.27 g/mol. The unique structure contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to either inhibition or activation of specific biological pathways.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative which may interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against common bacterial pathogens. The results indicated significant inhibition zones compared to a positive control (tetracycline), suggesting strong antibacterial properties. The study utilized standard agar diffusion methods to quantify the antibacterial effects.
Mechanism Exploration
Further investigations into the mechanism of action revealed that the compound's amino group plays a crucial role in binding to target proteins or enzymes, thereby influencing their activity. This binding can lead to modulation of metabolic pathways, which is vital for its therapeutic potential .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,4-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 |
InChI Key |
HZAGUTXLKMKMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)OC)N)C |
Origin of Product |
United States |
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